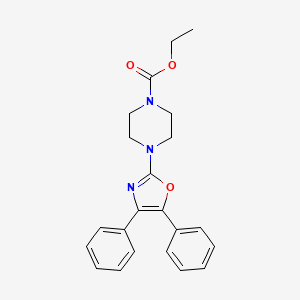

Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-

CAS No.: 20503-89-3

Cat. No.: VC18505689

Molecular Formula: C22H23N3O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20503-89-3 |

|---|---|

| Molecular Formula | C22H23N3O3 |

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | ethyl 4-(4,5-diphenyl-1,3-oxazol-2-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |

| Standard InChI Key | ZJYIVGNBYBGBFS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characterization

Core Architecture and Substituents

The compound features a central oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. At positions 4 and 5, the oxazole is substituted with phenyl groups, while position 2 is occupied by a 4-ethoxycarbonyl-piperazine group. This piperazine substituent introduces a tertiary amine functionality and an ethyl ester group, enhancing the molecule's polarity and potential for hydrogen bonding .

Molecular Identifiers and Descriptors

Key identifiers include:

The SMILES string confirms the ethoxycarbonyl group (-OCO₂Et) attached to the piperazine ring, which is further linked to the oxazole core .

Comparison with Related Structures

A structurally analogous compound, 4,5-diphenyl-2-(1-piperazinyl)oxazole (CID: 88576), lacks the ethoxycarbonyl group, resulting in a simpler molecular formula (C₁₉H₁₉N₃O) and reduced molecular weight (305.4 g/mol) . This difference significantly alters physicochemical properties, such as solubility and reactivity, underscoring the role of the ethoxycarbonyl group in modulating the compound’s behavior .

Synthetic Pathways and Methodologies

Cyclization of O-Acylamidoximes

Another route involves the cyclization of O-acylamidoxime precursors. This method, commonly used for oxazole synthesis, entails reacting amidoximes with activated carboxylic acids under dehydrating conditions . For instance, coupling the piperazine-ethoxycarbonyl chloride with a preformed 4,5-diphenyloxazole-2-amidoxime intermediate could yield the target compound .

Physicochemical Properties

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 306.16008 | 173.9 |

| [M+Na]⁺ | 328.14202 | 189.5 |

These values suggest moderate polarity, consistent with the presence of the piperazine group .

Solubility and Stability

The ethoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the phenyl groups contribute to lipophilicity. Stability under acidic or basic conditions remains uncharacterized but can be inferred from analogous oxazoles, which are generally stable at neutral pH .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume